The compound 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule notable for its diverse functional groups and potential applications in various scientific fields. This compound is characterized by its intricate structure, which combines elements such as furan and pyrrole rings, making it a subject of interest in chemical research.
This compound can be synthesized through multiple synthetic routes involving various starting materials and reaction conditions. Its design often aims to explore the biological activity of structurally related compounds, particularly in medicinal chemistry.
The compound falls under the category of heterocyclic organic compounds, specifically those containing both nitrogen and oxygen atoms within its rings. It is also classified as a pyrazolone derivative due to the presence of the pyrazole ring.
The synthesis of 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves several steps:
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity. Advanced techniques like microwave-assisted synthesis or continuous flow reactors may be employed for efficiency.
The molecular structure of 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be described as follows:
Property | Value |
---|---|
Molecular Formula | C28H25N2O6 |
Molecular Weight | 471.5 g/mol |
IUPAC Name | 4-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one |
InChI Key | ZAZDQPBWXJKZFK-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)C)OCC=C |
This structure highlights the presence of multiple aromatic rings and functional groups that contribute to its chemical reactivity and potential biological activity.
The compound can undergo various chemical reactions:
Reagents used in these reactions include:
Reaction conditions such as temperature, pressure, and solvent choice significantly influence the outcomes.
The mechanism of action for 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves interactions with specific molecular targets within biological systems. These interactions may modulate biochemical pathways, influencing cellular processes such as signaling and metabolic activities. Detailed studies are necessary to elucidate these mechanisms further.
The compound exhibits several notable physical properties:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under standard laboratory conditions but may degrade under extreme pH or temperature |
Analyses such as spectroscopy (NMR, IR) can provide insights into its structural characteristics and confirm purity.
The potential applications of 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one span various fields:
This compound represents an exciting avenue for future research due to its complex structure and potential versatility in scientific applications.
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6